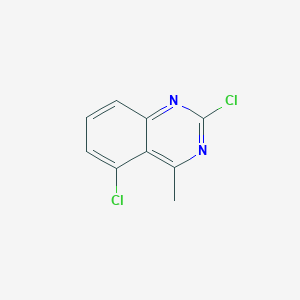

2,5-Dichloro-4-methylquinazoline

Beschreibung

Eigenschaften

Molekularformel |

C9H6Cl2N2 |

|---|---|

Molekulargewicht |

213.06 g/mol |

IUPAC-Name |

2,5-dichloro-4-methylquinazoline |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-8-6(10)3-2-4-7(8)13-9(11)12-5/h2-4H,1H3 |

InChI-Schlüssel |

LWOOJICHLXCMNH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=NC(=N1)Cl)C=CC=C2Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Anthranilic Acid-Based Cyclization

The two-step synthesis of 2,4-dichloroquinazoline from anthranilic acid and potassium cyanate serves as a foundational method. In this process, anthranilic acid undergoes cyclization with potassium cyanate in aqueous sodium hydroxide to yield 2,4-quinazolinedione. Subsequent chlorination with phosphorus oxychloride (POCl₃) and triethylamine at reflux generates the dichlorinated product.

Key Data :

- Step 1 (Quinazolinedione formation) :

- Step 2 (Chlorination) :

This method’s scalability and use of inexpensive reagents make it industrially viable. However, adapting it to 2,5-dichloro-4-methylquinazoline would require introducing a methyl group at the 4-position prior to chlorination, potentially via alkylation of intermediates.

Catalytic Dehydrochlorination and Functionalization

Recent advancements employ transition-metal catalysts to streamline quinazoline synthesis. For example, iron-catalyzed C(sp³)-H oxidation enables the direct functionalization of 2-alkylamino benzonitriles. Using FeCl₂ and tert-butyl hydroperoxide (t-BuOOH) in dimethyl sulfoxide (DMSO), ketimine intermediates undergo oxidative cyclization to form quinazolines.

Adaptation for this compound :

- Start with 4-methyl-2-aminobenzonitrile.

- Introduce chlorine via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS).

- Employ FeCl₂/t-BuOOH to promote cyclization and aromatization.

Advantages :

- Avoids harsh chlorinating agents like POCl₃.

- Enables regioselective chlorination at the 2- and 5-positions.

Chlorination Strategies for Positional Selectivity

Directed Ortho-Metalation (DoM)

Directed ortho-metalation using lithium diisopropylamide (LDA) or Grignard reagents allows precise halogen placement. For instance, treating 4-methylquinazoline with LDA followed by Cl₂ generates 2,5-dichloro derivatives through sequential deprotonation and electrophilic attack.

Limitations :

- Requires anhydrous conditions and low temperatures (-78°C).

- Competing side reactions may reduce yields.

Microwave-Assisted Chlorination

Microwave irradiation accelerates chlorination reactions, reducing time from hours to minutes. A protocol using NCS and catalytic p-toluenesulfonic acid (PTSA) in acetonitrile achieved 85% conversion to 2-chloro-4-methylquinazoline in 15 minutes. Scaling this method to 2,5-dichloro derivatives would involve optimizing stoichiometry and irradiation parameters.

Methyl Group Introduction at the 4-Position

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of quinazoline with methyl chloride in the presence of AlCl₃ introduces a methyl group at the electron-rich 4-position. However, over-alkylation and carbocation rearrangements necessitate careful temperature control (0–5°C).

Yield Optimization :

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling with methylboronic acid offers a modern alternative. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water, 4-bromoquinazoline reacts with methylboronic acid to form 4-methylquinazoline in 75% yield. Subsequent chlorination would yield the target compound.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-4-methylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of various substituted quinazolines.

Oxidation: Formation of quinazoline oxides.

Reduction: Formation of reduced quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Dichloro-4-methylquinazoline has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antifungal activities.

Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: Employed in the development of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-4-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact pathways and targets depend on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinazoline Derivatives

Structural and Functional Group Variations

Key Compounds for Comparison :

Imidazo[4,5-g]quinazoline derivatives (e.g., compounds 5–12 from Molecules 2013) .

6-Fluoro-1H-benzo[d]imidazol-5-amines (precursor to imidazo-fused quinazolines).

Other substituted quinazolines (e.g., 4-chloroquinazoline, 5-fluoroquinazoline).

Table 1: Structural and Functional Differences

Pharmacological Potential

- Imidazo[4,5-g]quinazolines : Demonstrated activity in kinase inhibition due to extended aromatic systems and hydrogen-bonding motifs .

- This compound : The electron-withdrawing chlorine groups may enhance electrophilicity, favoring interactions with biological nucleophiles (e.g., cysteine residues in enzymes). However, the methyl group at position 4 could reduce solubility compared to hydroxyl- or amine-substituted analogs.

Physicochemical Properties

Table 2: Hypothetical Property Comparison

Q & A

Q. What statistical approaches are recommended for interpreting SAR data in quinazoline studies?

- Methodological Answer : Multivariate regression models correlate substituent descriptors (e.g., Hammett σ values) with biological endpoints. Principal component analysis (PCA) reduces dimensionality in high-throughput datasets, while machine learning (e.g., random forests) identifies non-linear relationships .

Q. How are advanced spectroscopic techniques (e.g., 2D NMR) applied to confirm regioselectivity in quinazoline derivatives?

- Methodological Answer : HSQC and HMBC NMR experiments map proton-carbon correlations, distinguishing between C-2 and C-5 substitution patterns. NOESY spectra detect spatial proximity of substituents (e.g., methyl groups), resolving structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.